3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride
CAS No.: 1172342-74-3
Cat. No.: VC2987203
Molecular Formula: C10H13Cl2NO2
Molecular Weight: 250.12 g/mol
* For research use only. Not for human or veterinary use.
![3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride - 1172342-74-3](/images/structure/VC2987203.png)
Specification
CAS No. | 1172342-74-3 |
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Molecular Formula | C10H13Cl2NO2 |
Molecular Weight | 250.12 g/mol |
IUPAC Name | 3-[(3-chlorophenyl)methylamino]propanoic acid;hydrochloride |
Standard InChI | InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-2-8(6-9)7-12-5-4-10(13)14;/h1-3,6,12H,4-5,7H2,(H,13,14);1H |
Standard InChI Key | TZBRYZAAFUVUCO-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Cl)CNCCC(=O)O.Cl |
Canonical SMILES | C1=CC(=CC(=C1)Cl)CNCCC(=O)O.Cl |
Introduction
Chemical Identity and Structure
3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride (CAS: 1172342-74-3) is an amino acid derivative characterized by a 3-chlorophenyl ring attached to an amino group via a methyl bridge, which is further connected to a propanoic acid moiety . The compound exists as a hydrochloride salt, which enhances its solubility in aqueous solutions while maintaining stability during storage and handling.
The compound features the following structural characteristics:
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Molecular formula: C₁₀H₁₃Cl₂NO₂
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Molecular weight: 250.12 g/mol
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A 3-chlorophenyl aromatic ring
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Secondary amine functionality
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Carboxylic acid group
This structure allows for multiple chemical interactions, including hydrogen bonding, acid-base interactions, and potential coordination with biological targets.
Structural Identifiers
Parameter | Value |
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CAS Number | 1172342-74-3 |
Molecular Formula | C₁₀H₁₃Cl₂NO₂ |
Molecular Weight | 250.12 g/mol |
InChI Key | TZBRYZAAFUVUCO-UHFFFAOYSA-N |
MDL Number | MFCD12197042 |
IUPAC Name | 3-[(3-chlorophenyl)methylamino]propanoic acid hydrochloride |
Table 1: Chemical identifiers for 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride
Physical and Chemical Properties
3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride typically appears as a solid powder at standard temperature and pressure . The hydrochloride salt form enhances water solubility compared to the free base, making it more suitable for biological testing and pharmaceutical applications.
Physical Properties
Property | Description/Value |
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Physical State | Powder |
Color | White to off-white |
Solubility | Soluble in water; Partially soluble in polar organic solvents |
Storage Temperature | Room temperature |
Purity (Commercial) | 95% |
Table 2: Physical properties of 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride
Chemical Reactivity
The compound exhibits typical chemical reactivity patterns associated with both amino acid derivatives and aromatic halides:
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The carboxylic acid group can participate in esterification, amidation, and salt formation reactions.
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The secondary amine can undergo N-alkylation, acylation, and other nucleophilic substitution reactions.
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The chlorinated aromatic ring can participate in various coupling reactions (e.g., Suzuki, Sonogashira) under appropriate catalytic conditions.
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As a hydrochloride salt, it can undergo acid-base neutralization to yield the free base form .
Synthesis Methods
While the literature provides limited information on the specific synthesis of 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride, general synthetic approaches for similar amino acid derivatives offer insight into potential preparation methods.
Biological Activity and Applications
Research Applications
The compound has primarily found applications in:
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Chemical Building Block: Serves as an intermediate in organic synthesis for more complex molecules.
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Structure-Activity Relationship Studies: Used in medicinal chemistry to investigate the effect of specific structural features on biological activity .
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Biochemical Research: Employed in studies of enzyme-substrate interactions and receptor binding assays.
Hazard Type | Classification |
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GHS Pictogram | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P264: Wash skin thoroughly after handling P271: Use only outdoors or in a well-ventilated area P280: Wear protective gloves/protective clothing/eye protection/face protection P302+P352: IF ON SKIN: Wash with plenty of soap and water P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Table 3: Safety classification for 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride
Comparative Analysis with Related Compounds
3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride shares structural similarities with several compounds, but has distinct differences that may influence its chemical reactivity and biological activity.
Structural Comparison
Compound | Molecular Formula | Structural Differences |
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3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride | C₁₀H₁₃Cl₂NO₂ | Reference compound |
3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride | C₁₀H₁₃Cl₂NO₂ | Different position of amino group (alpha vs beta position) |
3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid hydrochloride | C₁₀H₁₃Cl₂NO₂ | Different position of chlorine on phenyl ring (ortho vs meta) |
3-((3-Chlorophenyl)amino)propanoic acid | C₉H₁₀ClNO₂ | Direct attachment of phenyl ring to nitrogen (no methylene bridge) |
(3S)-3-amino-3-(3-chlorophenyl)propanoic acid hydrochloride | C₉H₁₁Cl₂NO₂ | Direct attachment of phenyl ring to alpha carbon; defined stereochemistry |
Table 4: Structural comparison of 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride with related compounds
Functional Implications
The structural differences between these compounds may result in:
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Different Receptor Binding Profiles: The position of the chlorine atom and the amino group can significantly affect receptor interactions.
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Varied Chemical Reactivity: The different arrangement of functional groups alters the electron distribution and thus chemical reactivity.
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Distinct Pharmacokinetic Properties: Structural differences may influence absorption, distribution, metabolism, and excretion profiles .
Supplier | Product Number | Package Size | Price (USD) |
---|---|---|---|
TRC | C376445 | 10mg | $45 |
AK Scientific | 0050DE | 500mg | $546 |
American Custom Chemicals Corporation | HCH0059286 | 1g | $983.52 |
American Custom Chemicals Corporation | HCH0059286 | 2.5g | $1473.14 |
American Custom Chemicals Corporation | HCH0059286 | 5g | $1928.08 |
Table 5: Commercial availability and pricing of 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride (as of December 2021)
Future Research Directions
Based on the analysis of 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride and related compounds, several promising research directions emerge:
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Structure-Activity Relationship Studies: Systematic modification of the compound's structure could yield derivatives with enhanced biological activity or specificity.
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Receptor Binding Studies: Investigation of the compound's interactions with various receptors, particularly those involved in neurotransmission, could reveal new therapeutic targets.
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Development of Novel Synthetic Methodologies: The compound could serve as a model substrate for developing new synthetic approaches to amino acid derivatives.
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Investigation of Stereochemical Effects: Preparation and evaluation of stereoisomers could provide insights into the importance of stereochemistry for biological activity .
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